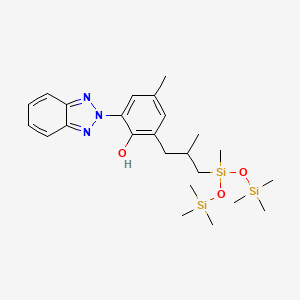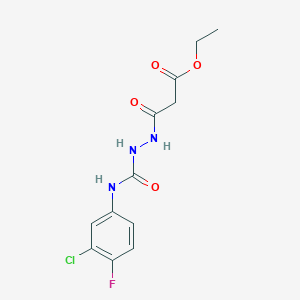
2-(3,3-Difluorocyclobutylidene)acetonitrile
Descripción general
Descripción
2-(3,3-Difluorocyclobutylidene)acetonitrile is an organic compound with the molecular formula C₆H₅F₂N and a molecular weight of 129.11 g/mol . This compound is characterized by the presence of a difluorocyclobutylidene group attached to an acetonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutylidene)acetonitrile typically involves the reaction of a suitable cyclobutylidene precursor with a fluorinating agent. One common method includes the use of difluorocarbene as the fluorinating agent, which reacts with cyclobutylidene intermediates under controlled conditions to introduce the difluoro functionality . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluorocyclobutylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutylidene oxides, while reduction can produce difluorocyclobutylidene amines .
Aplicaciones Científicas De Investigación
2-(3,3-Difluorocyclobutylidene)acetonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluorocyclobutylidene)acetonitrile involves its interaction with molecular targets through its difluorocyclobutylidene and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are crucial for its biological and chemical activities . The pathways involved often include enzyme-mediated transformations and interactions with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Difluorocyclobutyl)acetonitrile
- 2-(3,3-Dimethoxycyclobutyl)acetonitrile
- 2-(3-Hydroxyoct-1-enyl)-2-bicyclo[2.2.1]hept-5-enyl)acetonitrile
- 2,3,3-Trimethylcyclopent-1-enylacetonitrile
Uniqueness
2-(3,3-Difluorocyclobutylidene)acetonitrile stands out due to its difluorocyclobutylidene group, which imparts unique chemical and physical properties. This structural feature enhances its reactivity and stability compared to similar compounds, making it a valuable compound for various applications in scientific research and industry .
Propiedades
IUPAC Name |
2-(3,3-difluorocyclobutylidene)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-6(8)3-5(4-6)1-2-9/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOGYHBZEWCHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248833 | |
| Record name | Acetonitrile, 2-(3,3-difluorocyclobutylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-44-0 | |
| Record name | Acetonitrile, 2-(3,3-difluorocyclobutylidene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, 2-(3,3-difluorocyclobutylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11,22-dibromo-7,18-bis(2-octyldodecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8226675.png)



![tert-butyl 2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-4-(tetrahydrofuran-2-carbonyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8226713.png)


![(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8226740.png)



![2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8226770.png)
